5-(3-Aminophenyl)-pentanoic acid methyl ester
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Overview
Description
Methyl 5-(3-aminophenyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pentanoic acid chain, which is further substituted with an aminophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-aminophenyl)pentanoate typically involves the esterification of 5-(3-aminophenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(3-aminophenyl)pentanoic acid+methanolH2SO4methyl 5-(3-aminophenyl)pentanoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 5-(3-aminophenyl)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-aminophenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 5-(3-aminophenyl)pentanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-(3-aminophenyl)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 5-(3-aminophenyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The ester group may also undergo hydrolysis, releasing the active 5-(3-aminophenyl)pentanoic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-aminophenyl)pentanoate
- Ethyl 5-(3-aminophenyl)pentanoate
- Methyl 4-(3-aminophenyl)butanoate
Uniqueness
Methyl 5-(3-aminophenyl)pentanoate is unique due to the specific positioning of the aminophenyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 5-(3-aminophenyl)pentanoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)8-3-2-5-10-6-4-7-11(13)9-10/h4,6-7,9H,2-3,5,8,13H2,1H3 |
InChI Key |
KXDRWFUWUCXDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC(=CC=C1)N |
Origin of Product |
United States |
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